![molecular formula C18H19N7O6S3 B14993584 7-{[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14993584.png)
7-{[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
The compound 3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-7-[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic molecule featuring multiple functional groups, including a thiadiazole ring, a pyrazole ring, and a β-lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the thiadiazole and pyrazole intermediates. The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents . The pyrazole ring is typically formed by the reaction of hydrazines with 1,3-diketones . These intermediates are then linked through a series of condensation and cyclization reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis equipment. Key considerations would include the availability and cost of starting materials, reaction yields, and the scalability of each step.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the pyrazole ring can be reduced to an amine.
Substitution: The β-lactam ring can undergo nucleophilic substitution reactions, particularly with amines and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols are commonly used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted β-lactam derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme mechanisms and protein interactions.
Medicine: Potential use as an antibiotic or anticancer agent due to its β-lactam ring and nitro group.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, as an antibiotic, it could inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. As an anticancer agent, it could induce apoptosis by generating reactive oxygen species through the reduction of the nitro group.
Comparison with Similar Compounds
Similar Compounds
Cefazolin: A β-lactam antibiotic with a similar core structure but different substituents.
Metronidazole: Contains a nitro group and is used as an antibiotic and antiprotozoal agent.
Thiadiazole derivatives: Various compounds with the thiadiazole ring, used for their antimicrobial and anti-inflammatory properties.
Properties
Molecular Formula |
C18H19N7O6S3 |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
7-[2-(3-methyl-4-nitropyrazol-1-yl)propanoylamino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H19N7O6S3/c1-7-11(25(30)31)4-23(22-7)8(2)14(26)19-12-15(27)24-13(17(28)29)10(5-32-16(12)24)6-33-18-21-20-9(3)34-18/h4,8,12,16H,5-6H2,1-3H3,(H,19,26)(H,28,29) |
InChI Key |
OWQNYZUPOBFFRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O |
Origin of Product |
United States |
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